Bis(4-methylphenyl) but-2-ynedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methylphenyl) but-2-ynedioate is an organic compound with the molecular formula C18H14O4 It is a derivative of but-2-ynedioate, where the hydrogen atoms are replaced by 4-methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(4-methylphenyl) but-2-ynedioate can be synthesized through a cycloaddition reaction. One common method involves the reaction of phenacylmalononitriles with dialkyl but-2-ynedioates in the presence of tetrabutylammonium bromide (TBAB) as a catalyst. The reaction is typically carried out in acetonitrile at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methylphenyl) but-2-ynedioate undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions involve the addition of multiple reactants to form a cyclic product.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Tetrabutylammonium Bromide (TBAB): Used as a catalyst in cycloaddition reactions.
Acetonitrile: A solvent that facilitates the reaction at room temperature.
Major Products Formed
The major products formed from reactions involving this compound include:
3,3-Dicyano-5-hydroxy-5-arylcyclopent-1-ene-1,2-dicarboxylates: Formed through cycloaddition reactions.
Multifunctionalized Carboxamide-Bridged Dicyclopentenes: Another product of cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Bis(4-methylphenyl) but-2-ynedioate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bis(4-methylphenyl) but-2-ynedioate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to participate in cycloaddition and substitution reactions, leading to the formation of complex molecular structures. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Bis(4-methylphenyl) but-2-ynedioate can be compared with other similar compounds, such as:
Dialkyl But-2-ynedioates: These compounds share a similar core structure but differ in the substituents attached to the but-2-ynedioate moiety.
Phenacylmalononitriles: These compounds are often used in reactions with this compound to form complex products.
The uniqueness of this compound lies in its ability to form multifunctionalized products through cycloaddition reactions, making it a versatile compound in organic synthesis.
Eigenschaften
CAS-Nummer |
142207-58-7 |
---|---|
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
bis(4-methylphenyl) but-2-ynedioate |
InChI |
InChI=1S/C18H14O4/c1-13-3-7-15(8-4-13)21-17(19)11-12-18(20)22-16-9-5-14(2)6-10-16/h3-10H,1-2H3 |
InChI-Schlüssel |
HJGUPAHCZUQTIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)C#CC(=O)OC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.